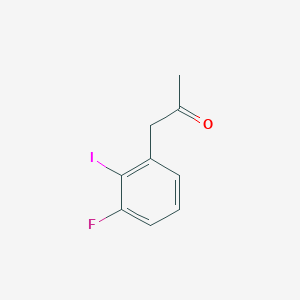

1-(3-Fluoro-2-iodophenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO |

|---|---|

Molecular Weight |

278.06 g/mol |

IUPAC Name |

1-(3-fluoro-2-iodophenyl)propan-2-one |

InChI |

InChI=1S/C9H8FIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |

InChI Key |

QPXUKKCCRUFPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluoro 2 Iodophenyl Propan 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org For 1-(3-Fluoro-2-iodophenyl)propan-2-one, two primary disconnections are logical: the carbon-carbon bond between the phenyl ring and the propan-2-one moiety, and the carbon-halogen bonds on the aromatic ring.

A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the acetonyl group (CH₂COCH₃). This leads to a 3-fluoro-2-iodophenyl synthon and an acetone (B3395972) enolate synthon. The phenyl synthon could be a nucleophile (organometallic) or an electrophile (halide), while the acetone synthon would react accordingly.

Another key consideration is the sequence of introducing the halogen substituents. The relationship between the fluoro and iodo groups (ortho to each other) dictates the synthetic strategy for the aromatic precursor.

The ortho-relationship of the fluorine and iodine atoms on the phenyl ring requires a regioselective approach. Several strategies can be envisioned:

Directed Ortho-Metalation: Starting with 3-fluoroaniline (B1664137) or a protected derivative, the amino group can direct lithiation to the ortho position (C2). Quenching this organolithium intermediate with an iodine source (e.g., I₂) would install the iodine atom at the desired position.

Sandmeyer-type Reaction: A diazotization reaction of 2-fluoro-3-iodoaniline, followed by a copper-catalyzed reaction, could be used to introduce a different functional group that is later converted to the propan-2-one side chain.

Halogenation of Arylboronic Acids: An arylboronic acid can be halogenated to introduce iodine. For instance, a 3-fluorophenylboronic acid could potentially be iodinated, although controlling the regioselectivity might be challenging. organic-chemistry.org

From o-Fluoroiodobenzene: Utilizing o-fluoroiodobenzene as a starting material, a carboxyl group can be introduced, followed by a rearrangement and subsequent modifications to yield a precursor like 2-fluoro-3-iodoaniline. google.com

Attaching the propan-2-one side chain to the pre-formed 3-fluoro-2-iodophenyl ring is a critical step. Common methods for forming such an aryl-alkyl ketone linkage include:

Reaction with an Acetone Synthon: A 3-fluoro-2-iodophenyl organometallic reagent (e.g., Grignard or organolithium) can react with an acetone equivalent. For example, reaction with acetone followed by oxidation of the resulting tertiary alcohol, 2-(3-fluoro-2-iodophenyl)propan-2-ol, would yield the target ketone.

Palladium-Catalyzed Cross-Coupling: A palladium-catalyzed coupling reaction between a 3-fluoro-2-iodophenyl halide (or triflate) and an acetone enolate or a related organometallic reagent is a modern and versatile approach.

Diazonium Salt Chemistry: The reaction of a diazonium salt, derived from 3-fluoro-2-iodoaniline, with isopropenyl acetate (B1210297) in the presence of a copper catalyst presents a direct route to the final product. google.com

Precursor Synthesis and Optimization

The success of the total synthesis relies on the efficient preparation of key precursors.

Aniline Derivatives: A key precursor is 2-fluoro-3-iodoaniline. A documented method for its synthesis starts from o-fluoroiodobenzene. google.com The process involves the introduction of a carboxyl group, followed by a rearrangement reaction and deprotection.

Table 1: Synthesis of 2-Fluoro-3-iodoaniline

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | o-Fluoroiodobenzene | n-Butyllithium, CO₂ (Dry Ice) | 2-Fluoro-3-iodobenzoic acid | 70.5% |

| 2 | 2-Fluoro-3-iodobenzoic acid | Triethylamine, DPPA, t-Butanol | 2-Fluoro-3-iodophenyl t-butyl carbamate | - |

Boronic Acids: Arylboronic acids are versatile intermediates in organic synthesis. organic-chemistry.org The synthesis of (3-fluoro-2-iodophenyl)boronic acid could be achieved from 1-bromo-3-fluoro-2-iodobenzene. The general procedure involves forming a Grignard or organolithium reagent, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate) and acidic workup. orgsyn.org

Table 2: General Synthesis of an Arylboronic Acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Aryl Halide (Ar-X) | Mg or n-BuLi | Ar-MgX or Ar-Li |

| 2 | Ar-MgX or Ar-Li | B(OR)₃ | Ar-B(OR)₂ |

The propan-2-one moiety is typically introduced using simple, commercially available building blocks. These reagents are fundamental in organic synthesis.

Acetone: A common solvent and a key building block for the three-carbon side chain.

Isopropenyl acetate: Used in reactions with diazonium salts to form arylacetones. google.com

Propionaldehyde: Can react with Grignard reagents to form secondary alcohols, which can be oxidized to ketones. fiveable.me

The synthesis of these small molecules is well-established but typically not performed in a research setting due to their ready availability.

Direct Synthetic Routes to this compound

A direct and efficient route to phenyl-2-propanones involves the reaction of an aryl diazonium salt with isopropenyl acetate. google.com This method, often referred to as the Meerwein arylation, can be adapted for the synthesis of the target compound.

The proposed route would start from the readily synthesized 2-fluoro-3-iodoaniline. google.com

Diazotization: 2-Fluoro-3-iodoaniline is treated with a source of nitrous acid (e.g., NaNO₂ in aqueous acid) at low temperatures to form the corresponding diazonium salt.

Copper-Catalyzed Coupling: The diazonium salt solution is then added to a mixture of isopropenyl acetate and a copper(I) or copper(II) salt catalyst in a polar solvent. This reaction forms the this compound directly.

This approach is advantageous as it utilizes a readily available precursor and forms the desired carbon-carbon bond and ketone functionality in a single step from the diazonium intermediate.

Acylation Strategies Involving Halogenated Arenes

Acylation of aromatic rings is a fundamental method for the formation of aryl ketones. For a substituted arene like 3-fluoro-2-iodobenzene, both classic and modern metal-catalyzed approaches can be considered for introducing an acetonyl group.

Friedel-Crafts Acylation Approaches with 3-Fluoro-2-iodobenzene Derivatives

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgkhanacademy.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where a generated acylium ion acts as the electrophile. khanacademy.orgyoutube.com

For the synthesis of this compound, the substrate would be 3-fluoro-2-iodobenzene. However, the success of this approach is subject to several challenges. Both the fluorine and iodine atoms are deactivating groups on the benzene (B151609) ring, reducing its nucleophilicity and making it less reactive towards electrophilic substitution compared to benzene itself. While halogens are typically ortho-, para-directing, the substitution pattern on 3-fluoro-2-iodobenzene would be complex due to the presence of two different halogens and potential steric hindrance from the bulky iodine atom at the C2 position. A stoichiometric amount of the Lewis acid catalyst is typically required because the resulting ketone product can form a complex with it. wikipedia.org The reaction is completed upon aqueous workup, which destroys the complex to yield the final ketone. wikipedia.org

Table 1: Key Features of Friedel-Crafts Acylation

| Feature | Description |

|---|---|

| Electrophile | Acylium ion (R-C≡O⁺), generated from an acyl halide or anhydride. |

| Catalyst | Strong Lewis acid, commonly AlCl₃. khanacademy.org |

| Mechanism | Electrophilic aromatic substitution. |

| Substrate | 3-Fluoro-2-iodobenzene. |

| Challenges | Ring deactivation by two halogen substituents; potential for complex substitution patterns and low yields. |

Metal-Catalyzed Acylation Reactions

Modern synthetic methods often employ transition metal catalysts to achieve acylations that are difficult under traditional Friedel-Crafts conditions. Palladium-catalyzed reactions, in particular, offer pathways for the ortho-acylation of aryl iodides. A notable example is the Catellani-type reaction, which can functionalize both the ortho C-H bond and the ipso C-I bond of an aryl iodide. researchgate.net

One such strategy involves a cooperative system of Palladium/Norbornene/CuI. researchgate.net In this approach, N-acylphthalimides can serve as acyl electrophiles. The catalytic cycle facilitates the installation of an acyl group at the ortho-position of the aryl iodide. The presence of a copper(I) salt is often crucial for facilitating the cleavage of the C(O)-N bond of the imide electrophile. researchgate.net This methodology provides a route to aromatic ketones with high regioselectivity, which would be advantageous for synthesizing the specific isomer this compound from 3-fluoro-2-iodobenzene. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and various methods catalyzed by transition metals like palladium and nickel are central to modern organic synthesis.

Palladium-Catalyzed Carbonylative Cross-Coupling Methods

Palladium-catalyzed carbonylative cross-coupling reactions provide a direct method for synthesizing ketones by incorporating carbon monoxide (CO) between an organic halide and a coupling partner. rsc.org In the context of synthesizing this compound, this three-component reaction would involve 3-fluoro-2-iodobenzene, a source of CO, and a methyl nucleophile (e.g., from an organotin, organoboron, or organozinc reagent).

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by the insertion of carbon monoxide into the resulting aryl-palladium bond to form an acyl-palladium intermediate. Subsequent transmetalation with the organometallic methyl reagent and reductive elimination yields the desired ketone and regenerates the Pd(0) catalyst. researchgate.net This approach offers high efficiency and functional group tolerance, making it a viable strategy for complex molecules. rsc.org

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. nih.gov These reactions can effectively couple aryl halides with a variety of nucleophiles. For the synthesis of this compound, a nickel catalyst could be used to couple 3-fluoro-2-iodobenzene with a pre-formed acetone enolate or a related synthetic equivalent.

The mechanism typically begins with the oxidative addition of the aryl iodide to a Ni(0) species. This is followed by transmetalation with the enolate nucleophile and concludes with reductive elimination to form the C-C bond and regenerate the active nickel catalyst. pku.edu.cn Nickel catalysts have shown particular efficacy in activating challenging bonds and can be effective for coupling reactions involving various substituted arenes. beilstein-journals.org

Table 2: Comparison of Cross-Coupling Methodologies

| Method | Catalyst | Key Reagents | Mechanism Steps |

|---|---|---|---|

| Palladium-Catalyzed Carbonylative Coupling | Palladium(0) complexes | Aryl iodide, CO source, Organometallic methyl reagent | Oxidative addition, CO insertion, Transmetalation, Reductive elimination |

| Nickel-Catalyzed Coupling | Nickel(0) complexes | Aryl iodide, Acetone enolate equivalent | Oxidative addition, Transmetalation, Reductive elimination |

Alpha-Halogenation of Phenylacetone (B166967) Derivatives and Subsequent Functionalization

The alpha-halogenation of ketones is a common transformation in organic synthesis, typically proceeding through an enol or enolate intermediate. pressbooks.publibretexts.org This reaction involves treating a ketone with a halogen (Cl₂, Br₂, or I₂) in an acidic or basic medium. libretexts.org Under acidic conditions, the reaction proceeds through the acid-catalyzed formation of a nucleophilic enol, which then attacks the electrophilic halogen. libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that enol formation is the rate-determining step. pressbooks.publibretexts.org

This methodology is primarily applicable for the subsequent functionalization of the target molecule, this compound, rather than its primary synthesis. For instance, once the target compound is synthesized, it could undergo alpha-halogenation at the methyl group to install a bromine or chlorine atom. The resulting α-halo ketone is a versatile intermediate. For example, it can undergo dehydrobromination via an E2 elimination pathway upon treatment with a base to yield an α,β-unsaturated ketone, which is a valuable building block in organic synthesis. pressbooks.publibretexts.org

The direct applicability of this method for the primary synthesis of this compound from a simpler phenylacetone is not a straightforward route. Such a pathway would necessitate starting with a phenylacetone precursor and introducing the fluoro and iodo substituents onto the aromatic ring, a process that is generally more complex than building the molecule through coupling or acylation strategies. Therefore, alpha-halogenation is best considered as a tool for further modification of the title compound.

Direct Halogenation (Iodination/Fluorination) at the Alpha-Carbon of Ketones

Direct α-halogenation is a common and straightforward method for the synthesis of α-haloketones. libretexts.org This approach typically proceeds via an acid-catalyzed or base-promoted formation of an enol or enolate, which then reacts with a halogenating agent. libretexts.orglibretexts.org

For the synthesis of this compound, this would involve the direct iodination of the precursor, 1-(3-fluorophenyl)propan-2-one. A variety of reagents and conditions have been developed for the α-iodination of aromatic ketones. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. organic-chemistry.org

Acid-Catalyzed Iodination: In acidic media, the ketone is protonated, facilitating the formation of an enol intermediate. This enol then reacts with an electrophilic iodine species. libretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org Under acidic conditions, it is generally easier to achieve mono-halogenation. wikipedia.org

Base-Promoted Iodination: In the presence of a base, an enolate is formed, which is a more potent nucleophile than the enol. This enolate then readily attacks the halogenating agent. libretexts.org However, base-promoted halogenation can be prone to polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. libretexts.org

The fluorination at the aromatic ring is typically incorporated in the starting material, as direct fluorination of the aromatic ring of the ketone can be challenging and may require harsh conditions. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are often used for α-fluorination of ketones, but in this case, the fluorine is already present on the phenyl ring. sapub.org

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂, Oxone®) | Acidic or neutral conditions | Generates electrophilic iodine species in situ. | nih.gov |

| I₂ / Catalyst (e.g., CuO, MnO₂) | Neutral conditions, often in an alcohol solvent. | Catalyst facilitates the formation of the iodonium (B1229267) ion. | mt.com |

| N-Iodosuccinimide (NIS) | Acidic catalysis is often employed. | A milder and more selective iodinating agent. | researchgate.net |

Reductive Halogenation Approaches

Reductive halogenation offers an alternative route to α-haloketones, particularly for the synthesis of unsymmetrical derivatives. This method typically involves the conjugate reduction of an α,β-unsaturated ketone, followed by trapping of the resulting enolate with a halogen source. While not a direct synthesis from 1-(3-fluorophenyl)propan-2-one, this approach could be envisioned starting from an appropriate α,β-unsaturated precursor.

A notable example of this approach involves the use of a catalyst, a reducing agent, and an electrophilic halogen source. For instance, triphenylphosphine (B44618) oxide has been used to catalyze the reductive halogenation of α,β-unsaturated ketones with trichlorosilane (B8805176) as the reducing agent and N-halosuccinimides as the halogen source. This methodology allows for the selective halogenation at one of the two enolizable α-positions.

Oxidation-Based Synthetic Approaches

Oxidation-based methods provide another avenue for the synthesis of α-iodoketones. These methods often involve the in-situ generation of an electrophilic iodine species from a more benign iodine source, such as molecular iodine, through the action of an oxidant.

Aerobic oxidative iodination of ketones has been achieved using molecular iodine as the iodine source and air as the terminal oxidant. mdpi.com This reaction can be catalyzed by systems such as sodium nitrite (B80452) in an acidic aqueous medium. The efficiency of such reactions can be significantly enhanced by performing them in a micellar system, which can be formed using surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov

Hypervalent iodine reagents can also be employed in oxidative functionalizations. For instance, iodosylbenzene can be generated in situ and used to achieve α-functionalization of ketones. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The synthesis of halogenated ketones, which has traditionally involved hazardous reagents and solvents, is an area where the application of green chemistry principles is particularly important.

Sustainable Solvents and Reagents for Halogenated Ketone Synthesis

A key aspect of green chemistry is the use of sustainable solvents. Many traditional α-halogenation reactions employ volatile and often toxic organic solvents. wikipedia.org Research has focused on replacing these with more environmentally benign alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic reactions. Micellar systems, where the reaction takes place within micelles suspended in water, have been shown to be effective for the α-iodination of ketones. nih.gov

Ionic Liquids (ILs): Room temperature ionic liquids are salts that are liquid at low temperatures. They are characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. ILs have been investigated as recyclable reaction media for α-halogenation reactions, often leading to simplified work-up procedures. wikipedia.org

Solvent-Free Conditions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. Solvent-free α-iodination of ketones has been achieved by grinding the reactants together, sometimes with a solid-supported catalyst. researchgate.net

In terms of reagents, the use of molecular iodine with a catalytic amount of an oxidant is preferable to stoichiometric and more hazardous halogenating agents.

Catalytic Systems for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation.

Metal-Based Catalysts: Simple metal oxides like copper(II) oxide (CuO) and manganese dioxide (MnO₂) have been used as effective and recyclable catalysts for the α-iodination of ketones. mt.com These catalysts can facilitate the reaction under neutral conditions, avoiding the need for strong acids or bases.

Organocatalysts: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For α-fluorination reactions, various amine-based organocatalysts have been developed to achieve high enantioselectivity.

Electrocatalysis: Electrosynthesis offers a green alternative to traditional chemical methods by using electricity to drive chemical reactions. Electrocatalytic methods for the synthesis of α,α-gem-dihaloketones from α-monohaloketones have been developed in aqueous solutions, avoiding the use of harsh chemical oxidants or reductants.

Polyoxometalates (POMs): POMs are a class of metal-oxygen clusters that can act as highly efficient and selective oxidation catalysts. They can be used in conjunction with environmentally benign oxidants like molecular oxygen.

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Sustainable Solvents | Use of water as a solvent | Aerobic oxidative iodination in a micellar system. | nih.gov |

| Use of ionic liquids | α-bromination in recyclable ionic liquids. | wikipedia.org | |

| Catalysis | Heterogeneous catalysis | α-iodination using a reusable CuO catalyst. | mt.com |

| Electrocatalysis | Synthesis of α,α-gem-dihaloketones in aqueous solution. | [] |

Scalability and Process Chemistry Considerations

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for process optimization. For instance, the rate-determining step in acid-catalyzed halogenation is often the enol formation, which can be influenced by temperature and catalyst concentration. libretexts.org Halogenation reactions can be highly exothermic, and proper heat management is essential to prevent runaway reactions, especially on a large scale.

Reactor Design: The choice of reactor is critical for controlling reaction parameters and ensuring safety.

Batch Reactors: While common in laboratory settings, batch reactors can pose challenges for managing the heat generated in exothermic halogenation reactions on a large scale.

Continuous Flow Reactors: Continuous flow reactors, such as plug flow reactors, offer significant advantages for exothermic and fast reactions. mt.com They provide excellent heat and mass transfer, allow for precise control of reaction time and temperature, and can minimize the volume of hazardous materials at any given moment, thereby enhancing safety.

Process Optimization: Key parameters that need to be optimized for an industrial process include:

Temperature and Pressure: These parameters affect reaction rates and selectivity.

Concentration of Reactants and Catalysts: Optimizing concentrations can maximize yield and minimize side reactions.

Reaction Time: This needs to be balanced to ensure complete conversion without product degradation.

Safety Considerations: The handling of halogenating agents, such as molecular iodine and fluorinating agents, requires strict safety protocols due to their potential toxicity and reactivity. The generation of corrosive byproducts, such as hydrogen iodide, must also be managed. Process safety analyses, such as Hazard and Operability (HAZOP) studies, are essential to identify and mitigate potential risks in an industrial setting.

Chemical Transformations and Reaction Pathways of 1 3 Fluoro 2 Iodophenyl Propan 2 One

Reactivity of the Ketone Functionality

The ketone group in 1-(3-fluoro-2-iodophenyl)propan-2-one is a primary site for a range of chemical reactions, influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing nature of the fluorine and iodine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions, can add to the carbonyl group. This process typically involves the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. The specific product of these reactions is contingent on the nature of the nucleophile employed.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Predicted Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-(3-Fluoro-2-iodophenyl)-3-methylbutan-2-ol |

| Sodium borohydride (NaBH₄) | 1-(3-Fluoro-2-iodophenyl)propan-2-ol |

This table presents predicted outcomes based on established principles of nucleophilic addition to ketones. Specific experimental data for this compound is not available in the cited literature.

Enolate Chemistry and Alpha-Functionalization Reactions

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity to these positions, allowing for the formation of an enolate anion upon treatment with a suitable base. wikipedia.org This enolate is a powerful nucleophile and can participate in a variety of alpha-functionalization reactions. masterorganicchemistry.comopenochem.org The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com

The resulting enolate can react with a range of electrophiles, enabling the introduction of various substituents at the α-position. For instance, alkylation can be achieved using alkyl halides, and halogenation can be accomplished with sources of electrophilic halogens. openochem.orgfiveable.melibretexts.org

Table 2: Potential Alpha-Functionalization Reactions of this compound

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Lithium diisopropylamide (LDA), then Methyl iodide (CH₃I) | Alkylation | 3-(3-Fluoro-2-iodophenyl)butan-2-one |

| Sodium ethoxide (NaOEt), then Bromine (Br₂) | Halogenation | 1-Bromo-1-(3-fluoro-2-iodophenyl)propan-2-one |

This table illustrates potential reactions based on the principles of enolate chemistry. Specific experimental validation for this compound is not present in the provided search results.

Reduction and Oxidation Pathways

The ketone functionality can be reduced to a secondary alcohol or completely deoxygenated to an alkane. Common reducing agents for the conversion to an alcohol include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For complete reduction to the corresponding alkane, Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction conditions are typically employed. youtube.com

Conversely, the oxidation of ketones generally requires harsh conditions and can lead to cleavage of carbon-carbon bonds. For a methyl ketone such as this compound, the haloform reaction represents a specific oxidative cleavage pathway. Treatment with a halogen in the presence of a base can lead to the formation of a carboxylate with one less carbon atom and a haloform.

Reactions Involving the Aromatic Halogens

The presence of two different halogen atoms on the aromatic ring offers opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed processes, allowing for selective reactions at the ortho-position to the propanone substituent.

Cross-Coupling Reactions of the Aryl Iodide Moiety

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds. libretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. libretexts.org In the case of this compound, the aryl iodide would selectively participate in the coupling, leaving the aryl fluoride intact. This allows for the synthesis of various biaryl derivatives. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.

Table 3: Illustrative Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Palladium Catalyst | Base | Solvent | Predicted Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(3-Fluoro-2-phenylphenyl)propan-2-one |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ with a phosphine ligand | Cs₂CO₃ | Dioxane/Water | 1-(3-Fluoro-2-(4-methoxyphenyl)phenyl)propan-2-one |

This table provides hypothetical examples of Suzuki-Miyaura coupling reactions based on general knowledge of this reaction type. ikm.org.my Specific experimental conditions and outcomes for this compound have not been reported in the available literature.

Sonogashira, Heck, and Buchwald-Hartwig Amination Reactions (Conceptual Application)

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. This selectivity allows for the conceptual application of several important transformations.

Sonogashira Coupling: This reaction would involve the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This would result in the formation of a C(sp²)-C(sp) bond, yielding a 1-(3-fluoro-2-(alkynyl)phenyl)propan-2-one derivative. The reaction is typically carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction would facilitate the coupling of this compound with an alkene. organic-chemistry.orgnih.gov This palladium-catalyzed reaction would form a new carbon-carbon bond at the site of the iodine atom, leading to substituted styrene derivatives. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction would enable the formation of a carbon-nitrogen bond by reacting this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method is a cornerstone for the synthesis of aryl amines and has seen continuous development to improve its scope and efficiency. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | 1-(3-fluoro-2-(alkynyl)phenyl)propan-2-one |

| Heck | Alkene | Palladium catalyst, Base | 1-(3-fluoro-2-(alkenyl)phenyl)propan-2-one |

| Buchwald-Hartwig | Amine | Palladium catalyst, Ligand, Base | 1-(3-fluoro-2-(amino)phenyl)propan-2-one |

Reactivity of the Aryl Fluorine in Nucleophilic Aromatic Substitution (SNAr) or C-F Activation

While the carbon-iodine bond is more reactive in cross-coupling reactions, the carbon-fluorine bond can participate in nucleophilic aromatic substitution (SNA r) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the propan-2-one group has a modest electron-withdrawing effect, which might not be sufficient to strongly activate the fluorine for displacement. However, under forcing conditions or with highly reactive nucleophiles, SNAr could potentially occur.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial. For fluorine, its high electronegativity can activate the ring towards nucleophilic attack, even though the C-F bond itself is very strong. masterorganicchemistry.comyoutube.com

C-F activation, the cleavage of the carbon-fluorine bond, is a challenging but increasingly important area of research. d-nb.inforesearchgate.net This can be achieved under transition-metal-free conditions using Lewis acids or strong bases. d-nb.info Hydrogen bond-donating agents have also been shown to promote C-F bond activation. beilstein-journals.org

Directed ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu In this compound, the fluorine atom can act as a moderate directing group. organic-chemistry.org However, the iodine atom and the propan-2-one moiety would also influence the regioselectivity of the lithiation.

The ketone of the propan-2-one chain could potentially act as a directing group, but it is also susceptible to nucleophilic attack by the organolithium reagent. Therefore, protection of the ketone might be necessary before attempting a DoM strategy. The relative directing ability of the substituents would determine the site of metalation.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of an aryl iodide to an aryl fluoride, are synthetically useful transformations. google.com For this compound, a reverse halogen exchange (iodine to another halogen) is less common but conceptually possible under specific conditions. More relevant would be the potential for an iodine-lithium exchange, which is a rapid reaction that can be used to generate an aryllithium species for subsequent reaction with an electrophile. This offers an alternative to directed ortho-metalation for functionalizing the aromatic ring at the position of the iodine atom.

Transformations of the Propan-2-one Alkyl Chain

Functionalization at the Methyl and Methylene (B1212753) Positions

The propan-2-one chain of this compound possesses two reactive sites: the α-methylene group and the terminal methyl group. The protons on the methylene carbon, being α to the carbonyl group, are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.

Similarly, the methyl protons can also be deprotonated, though they are generally less acidic than the methylene protons. Selective functionalization at the methyl position might require the use of specific bases or reaction conditions. These transformations could lead to the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.comrsc.org The structure of this compound, with its reactive ketone and aryl halide moieties, makes it a suitable candidate for incorporation into various MCRs.

For example, the ketone functionality could participate in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, while the aryl iodide could be involved in a subsequent or concurrent cross-coupling reaction. This approach allows for the rapid construction of molecular complexity from simple starting materials, which is highly desirable in drug discovery and a variety of other fields. mdpi.com

Mechanistic Studies and Kinetic Analysis

The elucidation of reaction mechanisms, including the identification of intermediates and the analysis of transition states and kinetic isotope effects, is crucial for understanding and optimizing the chemical transformations of this compound.

Elucidation of Reaction Intermediates

In the context of the Hantzsch thiazole synthesis, several intermediates have been proposed and, in some cases, identified. The initial product of the reaction between the α-haloketone and the thioamide is an acyclic S-alkylated intermediate. This is followed by the formation of a tetrahedral intermediate upon intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon. Subsequent dehydration leads to the final thiazole product. snnu.edu.cn

For the Paal-Knorr pyrrole synthesis, the mechanism has been a subject of detailed investigation. Experimental and computational studies have provided strong evidence against a mechanism involving an enamine intermediate in the rate-determining step. semanticscholar.org Instead, the reaction is believed to proceed through the formation of a hemiaminal upon the initial attack of the amine on one of the carbonyl groups. This hemiaminal then undergoes a rate-determining cyclization, followed by dehydration to yield the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.inresearchgate.net The nature of the intermediates and the preferred reaction pathway have been explored through computational DFT studies, which have indicated that the hemiaminal cyclization is the more favorable route. rgmcet.edu.inresearchgate.net

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. wikipedia.orgprinceton.edulibretexts.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.org

While specific KIE studies on the heterocyclization reactions of this compound are not available, we can hypothesize the expected outcomes based on the proposed mechanisms. For the Hantzsch thiazole synthesis, if the initial S-alkylation (an SN2 reaction) is the rate-determining step, a primary kinetic isotope effect would be expected if the hydrogen atoms on the α-carbon are replaced with deuterium (B1214612). However, if the subsequent cyclization or dehydration is rate-limiting, the KIE would be different.

In the Paal-Knorr pyrrole synthesis, the rate-determining step is believed to be the cyclization of the hemiaminal intermediate. rgmcet.edu.inresearchgate.netalfa-chemistry.com A KIE study involving isotopic labeling of the amine nitrogen or the carbonyl oxygen could provide further insights into the bonding changes occurring in the transition state of this step. For instance, a small inverse secondary KIE might be observed at the carbonyl carbon if its hybridization changes from sp2 to sp3 in the transition state. An experimental study on the C2-C6 enyne allene cyclization observed a KIE (kCH3/kCD3) of approximately 1.43, which was interpreted as being consistent with a highly asynchronous transition state. nih.gov

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction mechanism. Computational chemistry, particularly DFT, has become an invaluable tool for modeling transition states. rgmcet.edu.inresearchgate.net

For the Hantzsch thiazole synthesis, the initial step is an SN2 reaction. The transition state for this step would involve the simultaneous formation of the sulfur-carbon bond and the breaking of the carbon-halogen bond. The geometry of this transition state would be influenced by the steric and electronic properties of the substituents on both the α-haloketone and the thioamide.

Information Deficit on this compound and its Analogs

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the synthesis, derivatization, and structure-reactivity relationships of the chemical compound this compound and its direct derivatives is not available.

The inquiry into the specific subtopics outlined for an article on this compound has yielded no concrete research findings. This includes a lack of published studies on:

The synthesis of novel analogs through modifications of the aryl ring, such as the systematic introduction of additional substituents or variations in halogen positions.

The derivatization of the ketone functionality to form imines, oximes, hydrazones, or cyclic derivatives through annulation reactions.

Structure-reactivity relationship (SAR) studies for any chemical probes based on this specific molecular scaffold.

While general principles of organic synthesis would suggest plausible routes for the creation of such derivatives, and established methodologies exist for the modification of similar phenylpropanone structures, there is no specific data in the public domain that pertains directly to this compound.

Consequently, it is not possible to provide a scientifically accurate and verifiable article that adheres to the requested detailed outline. The creation of such an article would require speculative information, which falls outside the scope of factual reporting. Further research and publication in the field of medicinal or synthetic chemistry would be necessary to generate the data required to address the proposed topics.

Derivatives and Analogues of 1 3 Fluoro 2 Iodophenyl Propan 2 One

Isotopic Labeling Strategies for Research Purposes

Isotopic labeling is a crucial technique in pharmaceutical research and development, enabling the detailed investigation of a compound's metabolic fate, pharmacokinetic profile, and interaction with biological systems. For a molecule like 1-(3-Fluoro-2-iodophenyl)propan-2-one, several isotopic labeling strategies can be employed using isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and fluorine-18 (B77423) (¹⁸F). These labeled analogues are invaluable tools for a range of studies, from elucidating metabolic pathways to in vivo imaging.

Deuterium (²H) Labeling

Deuterium labeling involves the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This substitution has minimal impact on the compound's biological activity but can significantly alter its metabolic rate due to the kinetic isotope effect (KIE). chem-station.com This effect can be exploited to enhance a drug's metabolic stability.

Research Applications:

Metabolic Pathway Elucidation: Deuterium-labeled this compound can be used to study its metabolism. By tracking the position of the deuterium atoms in the resulting metabolites, researchers can identify the sites of metabolic transformation. acs.org

Pharmacokinetic Studies: The use of deuterated compounds can help in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. acs.org

Reaction Mechanism Studies: Deuterium labeling is a powerful tool for investigating the mechanisms of chemical reactions. thieme-connect.comresearchgate.net

Synthetic Strategies: The introduction of deuterium into this compound can be achieved through various methods, including:

Catalytic H/D Exchange: This method uses a catalyst, often a transition metal, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O. chem-station.com

Reduction of a Precursor with a Deuterated Reagent: For instance, a precursor molecule could be reduced using a deuterated reducing agent to introduce deuterium at a specific position.

Use of Deuterated Starting Materials: The synthesis can be designed to start with commercially available deuterated building blocks.

| Labeling Position | Potential Synthetic Approach | Research Utility |

| Propanone side chain | Aldol condensation with deuterated acetone (B3395972) | Studying metabolism at the side chain |

| Aromatic ring | Catalytic H/D exchange | Investigating aromatic metabolism |

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope of carbon that can be incorporated into organic molecules to serve as a tracer for metabolic studies. Unlike the radioactive isotope carbon-14, ¹³C is non-radioactive and can be detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Research Applications:

Metabolic Fate and Flux Analysis: ¹³C-labeled this compound can be administered to biological systems, and the distribution of the ¹³C label in various metabolites can be tracked to map out its metabolic pathways and determine the relative activity of different pathways. nih.govismrm.orgnih.gov

Internal Standards: ¹³C-labeled compounds are often used as internal standards in quantitative mass spectrometry-based bioanalytical assays due to their similar chemical and physical properties to the unlabeled analyte. acs.org

Synthetic Strategies: The synthesis of ¹³C-labeled this compound would involve the use of ¹³C-labeled starting materials. For example, [¹³C]-labeled acetone or a ¹³C-labeled aromatic precursor could be used in the synthetic route. researchgate.net

| Labeled Precursor | Resulting Labeled Position | Analytical Technique |

| [2-¹³C]Acetone | Carbonyl carbon of the propanone moiety | ¹³C NMR, Mass Spectrometry |

| ¹³C-labeled benzene (B151609) derivative | Specific position on the aromatic ring | ¹³C NMR, Mass Spectrometry |

Fluorine-18 (¹⁸F) Labeling

Fluorine-18 is a positron-emitting radionuclide with a half-life of approximately 109.8 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging. nih.govnih.govfrontiersin.org PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. acs.org

Research Applications:

In Vivo Imaging: By labeling this compound with ¹⁸F, its distribution and accumulation in different tissues and organs can be visualized in real-time using PET. This can provide valuable information about its target engagement and pharmacokinetics in a living organism.

Drug Development: ¹⁸F-labeled compounds are crucial tools in drug development for assessing the in vivo behavior of new drug candidates. researchgate.net

Synthetic Strategies: The introduction of ¹⁸F into this compound can be challenging due to the short half-life of the isotope, requiring rapid and efficient radiolabeling methods. moravek.com Potential strategies include:

Nucleophilic Substitution: A common method involves the nucleophilic substitution of a suitable leaving group (e.g., a nitro group or a trimethylammonium group) on the aromatic ring with [¹⁸F]fluoride.

Halogen Exchange: The iodine atom on the aromatic ring could potentially be replaced with ¹⁸F via a halogen exchange reaction, although this can be challenging.

| Labeling Method | Precursor Molecule | Key Considerations |

| Nucleophilic Aromatic Substitution | 1-(3-Nitro-2-iodophenyl)propan-2-one | Requires activation of the aromatic ring |

| Halogen Exchange | This compound | Optimization of reaction conditions is crucial |

Advanced Analytical and Spectroscopic Methodologies in the Research of 1 3 Fluoro 2 Iodophenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. slideshare.netweebly.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex halogenated system like 1-(3-Fluoro-2-iodophenyl)propan-2-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment. researchgate.net

The analysis of ¹H (proton), ¹³C, and ¹⁹F NMR spectra provides the foundational data for determining the structure of fluorinated organic compounds. walisongo.ac.id The presence of fluorine and iodine atoms significantly influences the electronic environment of nearby nuclei, leading to predictable shifts in their resonance frequencies.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propan-2-one side chain. The aromatic region would feature a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The methylene (B1212753) (CH₂) protons would appear as a singlet, while the methyl (CH₃) protons would also be a singlet, as they are too distant to couple with the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is expected to appear significantly downfield. Carbons directly bonded to the electronegative fluorine and iodine atoms will show characteristic chemical shifts. Furthermore, the presence of the fluorine atom will cause splitting of carbon signals due to ¹³C-¹⁹F coupling (JCF), with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei. walisongo.ac.id

¹⁹F NMR is a highly sensitive technique used to confirm the presence and chemical environment of fluorine atoms. ed.ac.uk For this compound, a single resonance is expected. This signal's multiplicity will be influenced by coupling to adjacent aromatic protons.

The following table outlines the predicted NMR spectral data for this compound, based on established principles for halogenated aromatic systems.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound The data in this table is hypothetical and based on established substituent effects in NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.10 - 7.40 | m | - | Aromatic CH |

| ¹H | 3.80 | s | - | CH₂ |

| ¹H | 2.20 | s | - | CH₃ |

| ¹³C | ~205 | s | - | C=O |

| ¹³C | ~160 | d | ¹JCF ≈ 245 | C-F |

| ¹³C | ~95 | s | - | C-I |

| ¹³C | 115 - 140 | m | - | Aromatic CH & C-CH₂ |

| ¹³C | ~50 | s | - | CH₂ |

| ¹³C | ~30 | s | - | CH₃ |

| ¹⁹F | -110 to -120 | m | - | C-F |

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish atomic connectivity. nih.govethz.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the carbon resonances for the methylene group, the methyl group, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connections (typically 2-4 bonds) between protons and carbons. This technique provides the skeletal framework of the molecule. Key correlations would be expected from the methylene (CH₂) protons to the carbonyl carbon and to the aromatic carbons (C2 and C1'), confirming the attachment of the side chain to the ring.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |

| COSY | Aromatic Protons | Other Aromatic Protons | Confirms neighboring protons on the phenyl ring. |

| HSQC | CH₂ | C (CH₂) | Assigns the methylene carbon. |

| HSQC | CH₃ | C (CH₃) | Assigns the methyl carbon. |

| HSQC | Aromatic Protons | Aromatic CH Carbons | Assigns protonated aromatic carbons. |

| HMBC | CH₂ | C=O, C1', C2', C6' | Confirms side-chain connection to the ring and ketone position. |

| HMBC | CH₃ | C=O, CH₂ | Confirms the propanone structure. |

| HMBC | Aromatic Protons | Neighboring Aromatic Carbons | Confirms the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. gre.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and molecular formula of a compound. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would confirm its molecular formula, C₉H₈FIO.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈FIO |

| Calculated Monoisotopic Mass | 277.9604 u |

| Expected Ion (e.g., [M+H]⁺) | 278.9682 u |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.gov For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com Another potential fragmentation is the cleavage of the carbon-halogen bond, with the C-I bond being the most likely to break due to its lower bond energy compared to C-F.

Plausible MS/MS Fragmentation Pathways for this compound ([M]⁺˙)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 278 | 235 | C₂H₃O• (43 u) | Alpha-cleavage with loss of the acetyl radical. |

| 278 | 263 | CH₃• (15 u) | Alpha-cleavage with loss of the methyl radical. |

| 278 | 151 | I• (127 u) | Cleavage of the C-I bond. |

| 235 | 108 | I• (127 u) | Loss of iodine radical from the [M-C₂H₃O]⁺ fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), making these methods excellent for identifying the functional groups present in a molecule. mdpi.comrsc.org

For this compound, key vibrational bands would confirm the presence of the ketone, the aromatic ring, and the carbon-halogen bonds. The carbonyl (C=O) stretch of the ketone is expected to produce a strong, sharp absorption band in the IR spectrum. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-F and C-I stretching vibrations are expected at lower wavenumbers.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | C-H | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | 1725 - 1705 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-H Bend (Aliphatic) | CH₃, CH₂ | 1470 - 1350 | Medium |

| C-F Stretch | Aryl-F | 1270 - 1100 | Strong |

| C-I Stretch | Aryl-I | 600 - 500 | Medium-Weak |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers detailed insights into intermolecular interactions that govern the crystal packing. For halogenated aromatic compounds like this compound and its derivatives, X-ray crystallography can reveal crucial information about bond lengths, bond angles, torsional angles, and non-covalent interactions such as hydrogen bonds and halogen bonds.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related fluorinated and iodinated phenyl derivatives provides a clear indication of the data this methodology yields. iucr.orgiucr.org For instance, studies on N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide have detailed how the interplay of N—H⋯O hydrogen bonds and π–π stacking interactions dictates the supramolecular assembly in the solid state. iucr.orgiucr.org In other related structures, short halogen–halogen contacts, such as I⋯I interactions, have been shown to play a significant role in the formation of the crystal lattice. researchgate.net

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The final structural model provides precise atomic coordinates, bond distances, and angles. This information is invaluable for understanding structure-property relationships and for computational modeling studies.

| Parameter | Example Derivative 1: C₁₂H₈F₂INO₂S iucr.orgiucr.org | Example Derivative 2: C₁₄H₉F₃INO researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 14.3351 (10) | 10.1134 (4) |

| b (Å) | 7.7853 (6) | 12.3458 (5) |

| c (Å) | 12.5516 (9) | 11.4563 (5) |

| β (°) | 111.458 (2) | 105.158 (2) |

| Volume (ų) | 1304.3 (2) | 1380.31 (10) |

| Dominant Intermolecular Interactions | N—H⋯O hydrogen bonds, π–π interactions | N—H⋯O hydrogen bonds, I⋯I contacts |

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic chemistry, it is the cornerstone of both the purification of products and the assessment of their purity. Gas chromatography and high-performance liquid chromatography are particularly powerful methods for the analysis of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS serves as an excellent tool for assessing purity by separating the target compound from starting materials, by-products, and residual solvents.

The GC component separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a given set of conditions. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

For this compound (molecular weight: 278.06 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 278. The fragmentation pattern would likely involve characteristic losses of functional groups. libretexts.org Ketones frequently undergo α-cleavage, breaking the bond adjacent to the carbonyl group. docbrown.info

Expected Fragmentation Pathways:

Loss of a methyl radical: Cleavage of the C-C bond between the carbonyl carbon and the methyl group would result in an acylium ion. [M - CH₃]⁺ at m/z 263.

Loss of an acetyl group: Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in a fragment corresponding to the iodofluorophenyl moiety. [M - COCH₃]⁺ at m/z 235.

Loss of an iodine atom: The C-I bond is relatively weak and can cleave to give a fragment. [M - I]⁺ at m/z 151.

| m/z Value | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 278 | [C₉H₈FIO]⁺ | Molecular Ion (M⁺) |

| 263 | [C₈H₅FIO]⁺ | CH₃• (15 Da) |

| 235 | [C₆H₃FI]⁺ | CH₃CO• (43 Da) |

| 151 | [C₉H₈FO]⁺ | I• (127 Da) |

| 43 | [CH₃CO]⁺ | C₇H₅FI• (235 Da) |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.

In RP-HPLC, the sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the C18 stationary phase and thus elute later than more polar compounds.

Purity assessment is achieved by monitoring the column eluent with a detector, most commonly a UV-Vis detector. The aromatic ring in this compound contains a chromophore that will absorb UV light at a characteristic wavelength (typically around 254 nm), allowing for sensitive detection. A pure sample should yield a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. By integrating the area of all peaks, the relative purity of the sample can be calculated. HPLC can also be scaled up for preparative purposes to isolate the pure compound from a reaction mixture.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide |

| N-(2-Fluoroethyl)-3β-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2α-carboxamide |

| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |

| Acetonitrile |

Computational Chemistry and Theoretical Studies on 1 3 Fluoro 2 Iodophenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals (HOMO/LUMO)

No published studies utilizing Density Functional Theory (DFT) to investigate the ground state properties, such as optimized geometry, electronic energy, and dipole moment, of 1-(3-Fluoro-2-iodophenyl)propan-2-one were found. Consequently, there is no available data on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap, which are crucial for predicting the molecule's kinetic stability and chemical reactivity.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

There is no evidence of ab initio or semi-empirical methods being applied to perform a conformational analysis of this compound. Such studies would be essential to identify the most stable conformations of the molecule by analyzing the potential energy surface, but this research has not been publicly documented.

Prediction of Spectroscopic Parameters via Computational Methods

No computational studies aimed at predicting the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound could be located. Theoretical calculations are often used to complement experimental spectroscopic data, but in this case, neither theoretical predictions nor the corresponding experimental data appear to be published.

Molecular Dynamics Simulations for Conformational Landscapes

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide insights into the dynamic behavior and conformational landscapes of the molecule in various environments, but this area remains uninvestigated for this specific compound.

Molecular Docking and Interaction Studies with Theoretical Models (for chemical probe design)

No molecular docking studies have been reported for this compound. Such research would be valuable for exploring its potential interactions with biological macromolecules and for the rational design of chemical probes. However, the current body of scientific literature does not include any such investigations.

Machine Learning and AI in Predicting Synthetic Routes or Reactivity of this compound

The application of machine learning (ML) and artificial intelligence (AI) to the specific compound this compound is not yet extensively documented in publicly available research. However, the broader field of chemical synthesis and reactivity prediction is increasingly benefiting from these computational tools. chemrxiv.orgrjptonline.org By examining the established methodologies in this area, we can extrapolate how these powerful techniques could be applied to understand and synthesize this compound.

Machine learning models, particularly those based on deep learning, are trained on vast datasets of chemical reactions to recognize patterns and predict outcomes for new, unseen reactions. mit.edustanford.edu These models can be broadly categorized into those that predict synthetic routes (retrosynthesis) and those that predict the reactivity and potential products of a given set of reactants.

Predicting Synthetic Routes (Retrosynthesis):

Template-based models utilize a library of known chemical transformations (reaction templates) to identify possible disconnections in the target molecule. mit.edu

Template-free models , on the other hand, learn the underlying rules of chemical reactivity without explicit templates, offering the potential to discover novel synthetic routes. stanford.edu

Graph-based methods have also emerged, where molecules are represented as graphs, and the prediction of retrosynthetic steps is treated as a graph transformation problem. arxiv.org

For this compound, a retrosynthesis prediction model could suggest various pathways. For instance, it might propose a Friedel-Crafts acylation of 1-fluoro-2-iodobenzene (B1346556) or a coupling reaction involving a suitable phenyl derivative and a propanone equivalent. The model's output would typically be a ranked list of possible synthetic routes, often scored by plausibility or predicted yield.

Illustrative Data for a Hypothetical Retrosynthesis Prediction:

| Predicted Precursors | Proposed Reaction Type | Plausibility Score |

| 1-Fluoro-2-iodobenzene, Acetic anhydride (B1165640) | Friedel-Crafts Acylation | 0.85 |

| 3-Fluoro-2-iodobenzaldehyde, Methylmagnesium bromide | Grignard Reaction followed by Oxidation | 0.72 |

| 1-Bromo-3-fluoro-2-iodobenzene, Acetone (B3395972) enolate | Nucleophilic Aromatic Substitution | 0.65 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Predicting Reactivity:

Machine learning models can also predict the reactivity of a molecule, including identifying the most likely sites for a reaction to occur and the probable products of a given transformation. nips.ccnih.gov These models often use molecular fingerprints or graph-based representations as input to capture the structural and electronic features of the reactants. chemrxiv.org

For this compound, a reactivity prediction model could be used to:

Identify the most reactive sites on the molecule.

Predict the outcome of reactions with various reagents.

Estimate reaction yields under different conditions. rjptonline.org

For example, a model could predict the regioselectivity of a nucleophilic attack on the aromatic ring or the outcome of a reaction at the ketone functional group. These predictions are based on patterns learned from vast datasets of known reactions.

Illustrative Data for a Hypothetical Reactivity Prediction:

| Reactant | Reagent | Predicted Major Product | Predicted Yield (%) |

| This compound | Sodium borohydride | 1-(3-Fluoro-2-iodophenyl)propan-2-ol | 92 |

| This compound | Methylamine, NaBH3CN | N-Methyl-1-(3-fluoro-2-iodophenyl)propan-2-amine | 78 |

| This compound | Phenylmagnesium bromide | 1-(3-Fluoro-2-iodophenyl)-2-phenylpropan-2-ol | 65 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The continued development of machine learning and AI in chemistry holds significant promise for accelerating the discovery and synthesis of new molecules like this compound. As these models become more sophisticated and are trained on larger and more diverse datasets, their predictive power will undoubtedly increase, providing chemists with invaluable tools for research and development.

The available scientific literature does, however, provide extensive information on the roles of structurally similar fluorinated and iodinated phenylpropanones. These related compounds are frequently utilized in various fields of chemical synthesis and research. For context and to provide a general understanding of how a molecule like this compound could hypothetically be used, we can look at the applications of these analogous compounds.

Future Perspectives and Emerging Research Directions

Exploration of Stereoselective Transformations for Chiral Derivatives

The prochiral nature of the ketone in 1-(3-fluoro-2-iodophenyl)propan-2-one makes it an ideal candidate for stereoselective transformations to yield chiral derivatives. The development of synthetic routes to enantiomerically pure alcohols and amines derived from this ketone is a significant area for future research.

Asymmetric reduction of the carbonyl group would provide access to chiral 1-(3-fluoro-2-iodophenyl)propan-2-ol. This transformation could be explored using a variety of modern synthetic methods, including catalysis with chiral metal complexes (such as those based on ruthenium, rhodium, or iridium) or through biocatalytic reduction. Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs), offers a particularly green and highly selective approach to obtaining the desired enantiopure alcohols. These chiral alcohols could serve as valuable building blocks in the synthesis of more complex molecules.

Furthermore, stereoselective reductive amination of the ketone would open a pathway to chiral amines, such as 1-(3-fluoro-2-iodophenyl)propan-2-amine. This could be achieved through chemoenzymatic methods, for instance, by using transaminases, which can stereoselectively convert ketones to amines. The resulting chiral amines are of significant interest due to their prevalence in pharmaceutically active compounds.

The table below summarizes potential stereoselective transformations:

| Transformation | Reagents/Catalysts | Potential Chiral Product |

| Asymmetric Reduction | Chiral metal catalysts (Ru, Rh, Ir complexes), Alcohol Dehydrogenases (ADHs) | (R)- or (S)-1-(3-fluoro-2-iodophenyl)propan-2-ol |

| Asymmetric Reductive Amination | Transaminases (ATA), Chiral auxiliaries | (R)- or (S)-1-(3-fluoro-2-iodophenyl)propan-2-amine |

Integration into Flow Chemistry and Automated Synthesis Platforms

The anticipated reactivity of this compound lends itself well to integration into modern synthesis technologies like flow chemistry and automated platforms. The presence of the aryl iodide moiety is particularly suited for continuous flow cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, and the potential for higher yields and purity. An automated flow setup could be designed to perform a sequence of reactions, starting from the synthesis of the ketone itself, followed by its functionalization. For example, a flow reactor could be used for a palladium-catalyzed carbonylation of the aryl iodide, followed by an in-line purification step.

The development of such automated processes would enable the rapid synthesis of a library of derivatives of this compound, which could then be screened for biological activity or other interesting properties. This high-throughput approach is invaluable in modern drug discovery and materials science.

Discovery of Unprecedented Reactivity and Functionalization Pathways

The combination of a ketone, a fluorine atom, and an iodine atom on the same aromatic ring is expected to give rise to novel and unprecedented reactivity. The electron-withdrawing nature of the fluorine and the propan-2-one group will influence the reactivity of the aryl iodide in cross-coupling reactions. Conversely, the ortho-iodine atom can exert steric and electronic effects on the reactivity of the ketone.

Future research could focus on exploring these interactions to develop new functionalization pathways. For instance, intramolecular reactions could be designed where the ketone participates in a cyclization reaction with a group introduced at the ortho-iodo position. This could lead to the synthesis of novel heterocyclic scaffolds.

Another avenue of research is the exploration of reactions that modify the propan-2-one side chain. For example, alpha-functionalization of the ketone could be investigated to introduce additional diversity. The unique electronic environment provided by the substituted phenyl ring may lead to unexpected selectivity in these reactions.

Development of Bio-inspired and Biocatalytic Approaches

Beyond the use of isolated enzymes for stereoselective transformations, a broader bio-inspired and biocatalytic research program could be envisioned for this compound. This could involve using whole-cell biotransformations to modify the molecule in ways that are difficult to achieve with traditional chemical methods.

For example, microorganisms could be screened for their ability to hydroxylate the aromatic ring or to perform other oxidative transformations. Such reactions are often challenging to control with conventional reagents but can be achieved with high selectivity using biocatalysts.

Furthermore, the synthesis of the starting material itself could be approached from a bio-inspired perspective. While likely not a natural product, its synthesis could potentially be achieved using engineered metabolic pathways in microorganisms. This would represent a highly sustainable and environmentally friendly approach to producing this versatile chemical building block.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(3-Fluoro-2-iodophenyl)propan-2-one?

Answer:

The synthesis typically involves halogenated aromatic precursors and ketone coupling. For example, Friedel-Crafts acylation or nucleophilic substitution can introduce the propan-2-one moiety to the 3-fluoro-2-iodophenyl ring. Key considerations include:

- Steric effects : The bulky iodine substituent may slow reaction kinetics; elevated temperatures (e.g., reflux in ethanol/methanol) or catalysts (e.g., Lewis acids) can mitigate this .

- Purification : Column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical due to potential byproducts from iodine’s reactivity .

- Yield optimization : Continuous flow reactors or microwave-assisted synthesis may enhance efficiency in small-scale research settings .

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:

Conflicts often arise from disordered iodine atoms or poor crystal quality. Methodological solutions include:

- SHELX refinement : Use SHELXL for high-resolution data to model heavy-atom (iodine) positions accurately. Validate with R-factors and electron density maps .

- Twinned data analysis : Employ SHELXPRO to handle twinning or pseudo-symmetry, common in iodinated compounds .

- Complementary techniques : Cross-validate with NMR (¹H/¹⁹F) and mass spectrometry to confirm molecular composition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -130 ppm for meta-fluoro), while ¹H NMR reveals coupling patterns from iodine’s inductive effects .